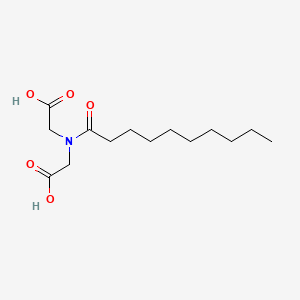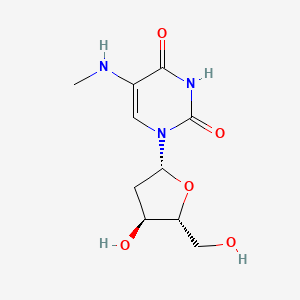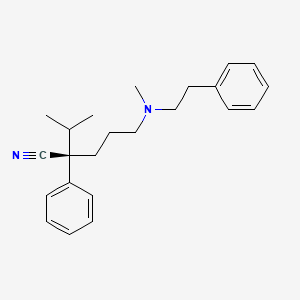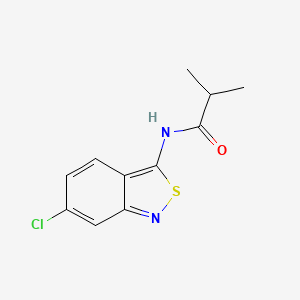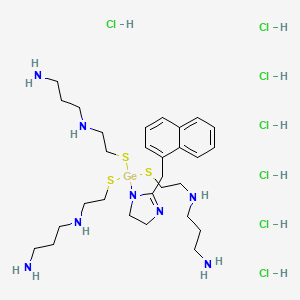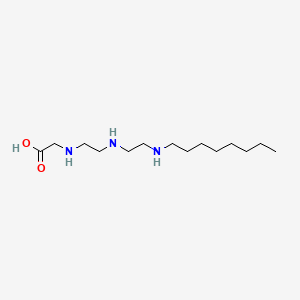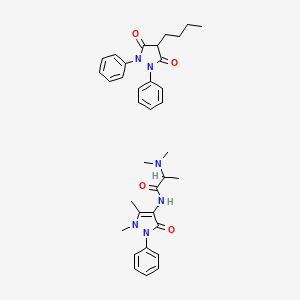
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can be achieved through various synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
科学研究应用
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential pharmacophore in drug design.
Medicine: Research into its potential therapeutic applications, such as anticancer, antibacterial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride: This compound is similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Another pyrrole derivative with different substituents and functional groups.
Uniqueness
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide counterion
属性
CAS 编号 |
97382-86-0 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-5,7,12H,6,8H2,1H3;1H |
InChI 键 |
QLYJHOYEOHMJHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CCNC2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



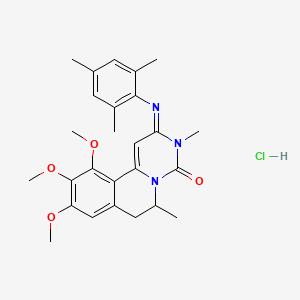
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
